![molecular formula C15H19N3OS B6449136 2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole CAS No. 2549048-51-1](/img/structure/B6449136.png)
2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole
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Description
The compound is a complex organic molecule that contains a cyclopentene ring, a pyrrole ring, and a thiazole ring. The cyclopentene ring has a carbonyl group attached, which suggests that it might have some reactivity .
Molecular Structure Analysis
The molecule contains several different types of rings, which can have significant effects on its properties. For example, the cyclopentene ring could potentially have aromatic character, which would make it particularly stable . The pyrrole and thiazole rings are heterocycles, which can also have interesting properties.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carbonyl group could make the compound polar, affecting its solubility in different solvents .Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it could be studied as a potential drug. Alternatively, if it has unique chemical reactivity, it could be used in synthetic chemistry .
properties
IUPAC Name |
cyclopent-3-en-1-yl-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c19-14(11-3-1-2-4-11)17-7-12-9-18(10-13(12)8-17)15-16-5-6-20-15/h1-2,5-6,11-13H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJNYULETVIAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1C(=O)N2CC3CN(CC3C2)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole |
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